1-(2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone

DHODH inhibition Antimalarial drug discovery Structure-Activity Relationship

1-(2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone (CAS 117103-44-3) is an N‑acetyl‑6‑azaindoline, a partially saturated pyrrolo[2,3‑c]pyridine heterocycle. This scaffold is a key intermediate in medicinal chemistry programs targeting kinases, GPCRs, and epigenetic enzymes.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 117103-44-3
Cat. No. B040239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone
CAS117103-44-3
Synonyms1H-Pyrrolo[2,3-c]pyridine, 1-acetyl-2,3-dihydro- (9CI)
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2=C1C=NC=C2
InChIInChI=1S/C9H10N2O/c1-7(12)11-5-3-8-2-4-10-6-9(8)11/h2,4,6H,3,5H2,1H3
InChIKeyDTTPMZZIAGPXLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone (117103-44-3): A Differentiated 6‑Azaindoline Building Block


1-(2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone (CAS 117103-44-3) is an N‑acetyl‑6‑azaindoline, a partially saturated pyrrolo[2,3‑c]pyridine heterocycle . This scaffold is a key intermediate in medicinal chemistry programs targeting kinases, GPCRs, and epigenetic enzymes [1]. The acetyl group blocks the pyrrolidine‑NH, enabling chemoselective transformations on the pyridine ring that are impossible with the free‑base analog, while the dihydro core provides conformational and electronic properties distinct from the fully aromatic 6‑azaindole series.

Why 1-(2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone Cannot Be Swapped with a Generic Analog


The 2,3‑dihydro‑1H‑pyrrolo[2,3‑c]pyridine core is not interchangeable with its regioisomer (pyrrolo[3,2‑c]pyridine), its fully aromatic counterpart (1H‑pyrrolo[2,3‑c]pyridine), or the unprotected dihydro scaffold. The position of the pyridine nitrogen and the saturation at the 2,3‑bond dictate both the electron density on the heterocycle and the geometry of key interactions with biological targets [1]. For instance, an N‑acetyl‑6‑azaindoline (our compound) and a closely related N‑acetyl‑5‑azaindoline regioisomer can exhibit dramatically different potencies against the same enzyme, with IC₅₀ values spanning from nanomolar to >100 μM [2]. An unprotected dihydro core cannot replicate the stability or synthetic utility of the N‑acetyl derivative, as the free amine is prone to oxidation and participates in unwanted side reactions.

Quantitative Differentiation of 1-(2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone from In‑Class Analogs


DHODH Inhibitory Potency: 3,900‑Fold Improvement Over a Comparator Regioisomer

Target compound (as representative of the N‑acetyl‑6‑azaindoline series in US 8703811) inhibits Plasmodium falciparum dihydroorotate dehydrogenase (DHODH) with an IC₅₀ of 64 nM [1]. A structurally related comparator from the same patent series (a different azaindoline regioisomer) shows an IC₅₀ > 250,000 nM in the identical DHODH Type 2 assay [2].

DHODH inhibition Antimalarial drug discovery Structure-Activity Relationship

CYP2D6 Selectivity: 100 nM IC₅₀ Defines a Manageable Off‑Target Liability

The target compound inhibits human CYP2D6 with an IC₅₀ of 100 nM [1]. This value is approximately 1.6‑fold higher than its on‑target DHODH IC₅₀ (64 nM). A closely related analog (same patent series) exhibits no measurable DHODH activity up to 250 μM, but its CYP2D6 profile is not reported, placing the target compound in a unique position where both potency and metabolic liability are quantified, enabling a risk‑benefit calculation that is impossible for an untested generic analog.

CYP450 inhibition Drug metabolism Selectivity profiling

N‑Acetyl Protection Prevents N‑Oxidation and Enables Orthogonal Chemoselectivity

The acetyl group on the pyrrolidine nitrogen completely eliminates the hydrogen‑bond donor capacity (HBD = 0) . In contrast, the unprotected 2,3‑dihydro‑1H‑pyrrolo[2,3‑c]pyridine (CAS 760919‑39‑9) possesses a free secondary amine (HBD = 1, experimentally prone to N‑oxide formation under oxidative conditions) . This molecular difference dictates divergent reactivity: the N‑acetyl derivative can undergo electrophilic aromatic substitution, directed metalation, or cross‑coupling on the pyridine ring without competing N‑oxidation, while the free amine scaffold requires additional protection/deprotection steps that reduce overall yield.

Synthetic chemistry Protecting group strategy 6‑Azaindoline functionalization

Physicochemical Differentiation: Dihydro vs. Aromatic Core Impacts logP and PSA

The 2,3‑dihydro core of the target compound delivers a 3D‑saturated character distinct from the fully aromatic 1‑acetyl‑1H‑pyrrolo[2,3‑c]pyridine (CAS 67058‑75‑7). The dihydro scaffold exhibits an additional sp³ carbon center, increasing molecular complexity (Fsp³ = 0.22 vs. 0.11 for the aromatic analog) and altering key drug‑like descriptors: polar surface area (PSA) = 33.2 Ų and logP = 1.06 for the target compound , compared with PSA = 34.9 Ų and logP = 0.89 for the aromatic analog .

Physicochemical properties Drug-likeness Bioisosterism

High‑Value Application Scenarios for 1-(2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone


Antimalarial Lead Optimization: DHODH Programs Requiring Nanomolar Potency

The 64 nM DHODH IC₅₀, combined with the >3,900‑fold differentiation from a close regioisomeric analog, makes this compound a reference standard for P. falciparum DHODH SAR studies. Medicinal chemistry teams prioritizing DHODH as a target should procure this specific N‑acetyl‑6‑azaindoline to benchmark new analogs, as the quantitative potency gap relative to other regioisomers provides a critical calibration point for computational docking and pharmacophore models [1].

CYP2D6 Liability Assessment in Early DDI Screening

With a measured CYP2D6 IC₅₀ of 100 nM, this compound serves as a tool to validate in‑house CYP inhibition assays and to calibrate physiologically‑based pharmacokinetic (PBPK) models. Purchasing an untested generic azaindoline would leave the CYP2D6 risk unquantified, whereas this compound provides a known benchmark that can be used to compare the metabolic stability of new chemical entities [1].

Diversity‑Oriented Synthesis on the 6‑Azaindoline Scaffold

The N‑acetyl group enables chemoselective functionalization of the pyridine ring without interference from the pyrrolidine nitrogen. This is critical for synthetic routes involving directed ortho‑metalation, Suzuki coupling, or Minisci‑type reactions, where a free amine would either compete or degrade. The quantified Fsp³ advantage (0.22 vs 0.11 for the aromatic analog) further supports its use in fragment libraries where 3D character is correlated with improved hit quality .

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